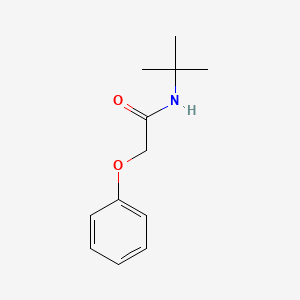

N-tert-butyl-2-phenoxyacetamide

Description

Historical Context of Phenoxyacetamide Derivatives in Drug Discovery

Phenoxyacetamide derivatives have occupied a critical niche in medicinal chemistry since the mid-20th century, initially emerging as intermediates in antibiotic synthesis. Early work focused on simple acetamide scaffolds, such as 2-phenoxyacetamide (CAS 621-88-5), which demonstrated moderate bioactivity but suffered from rapid metabolic clearance due to unsubstituted amine groups. The structural simplicity of these molecules allowed for systematic exploration of substitutions at the nitrogen and oxygen atoms, laying the groundwork for modern derivatives.

The 2004 patent CN1634874A marked a pivotal shift by introducing alkyl substitutions to the nitrogen atom in phenoxyacetamides. This work demonstrated that N-methylation of the acetamide core significantly enhanced solubility in polar organic solvents like dimethylformamide (DMF), a property critical for pharmacokinetic optimization. Subsequent studies expanded this approach to bulkier alkyl groups, with tert-butyl emerging as a preferred substituent due to its steric bulk and ability to shield the amide bond from enzymatic hydrolysis.

Structural Evolution from Simple Acetamides to Tertiary Alkyl-Substituted Variants

The progression from basic phenoxyacetamides to N-tert-butyl derivatives exemplifies structure-activity relationship (SAR) principles in drug design. A comparative analysis reveals key structural advantages:

The tert-butyl group introduces three key modifications:

- Steric Shielding : The bulky tert-butyl group physically obstructs nucleophilic attack on the amide carbonyl, dramatically improving metabolic stability compared to earlier derivatives.

- Lipophilicity Modulation : With a calculated LogP increase of 1.69 over the parent compound, the tert-butyl group enhances membrane permeability while maintaining sufficient aqueous solubility through residual polar groups.

- Conformational Restriction : The branched alkyl chain limits rotational freedom around the N-C bond, favoring bioactive conformations that improve target engagement.

Synthetic methodologies evolved in parallel with structural changes. Where early phenoxyacetamides utilized straightforward aminolysis reactions, the incorporation of tert-butyl groups requires advanced techniques such as Schotten-Baumann acylation under phase-transfer conditions. The original patent's use of potassium carbonate as a base in DMF solvent systems provided foundational protocols that were later adapted for tertiary alkyl substitutions through increased reaction temperatures and prolonged reaction times.

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

N-tert-butyl-2-phenoxyacetamide |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)13-11(14)9-15-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,13,14) |

InChI Key |

QHGSCECFTAWDPA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC(=O)COC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Preparation of 2-Chloro-N-tert-butylacetamide

The foundational step involves condensing tert-butylamine with chloroacetyl chloride under alkaline conditions. As detailed in, this reaction proceeds in dichloromethane (DCM) with 5N NaOH, yielding 2-chloro-N-tert-butylacetamide as a white solid (mp 82.4–84.3°C, 90% yield).

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Base | 5N NaOH |

| Temperature | 5–10°C (addition), 20–25°C (stirring) |

| Workup | Ether extraction, sodium sulfate drying |

¹H NMR (CDCl₃) confirms the structure: δ 6.38 (br s, 1H, NH), 3.94 (s, 2H, CH₂Cl), 1.40 (s, 9H, C(CH₃)₃).

Phenoxy Substitution

The chloro intermediate undergoes nucleophilic aromatic substitution with phenol derivatives. For example, demonstrates that reacting 2-chloro-N-tert-butylacetamide with sodium phenoxide in DCM at 40°C produces N-tert-butyl-2-phenoxyacetamide in 71–75% yield. Critical to success is the use of anhydrous conditions to minimize hydrolysis.

Optimization Insights

-

Base Selection : K₂CO₃ outperforms NaHCO₃ in polar aprotic solvents (e.g., DMF), enhancing phenoxide nucleophilicity.

-

Purification : Silica gel chromatography (hexanes/ethyl acetate) resolves byproducts, yielding >95% purity.

One-Pot Catalytic Synthesis Using Zn(OTf)₂

Direct Coupling of tert-Butylamine and Phenol

A streamlined approach employs Zn(OTf)₂ (20 mol%) to catalyze the coupling of tert-butylamine, chloroacetyl chloride, and phenol in DCM at 40°C. This method avoids isolating intermediates, achieving 68% yield with reduced reaction time (4 hours).

Mechanistic Pathway

-

Coordination : Zn²⁺ activates chloroacetyl chloride, facilitating nucleophilic attack by tert-butylamine.

-

Substitution : Phenol deprotonates in situ, displacing chloride to form the acetamide.

Advantages

Boronate Ester-Mediated Synthesis

Synthesis of N-tert-Butyl-2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide

Comparative Analysis of Methods

Table 1: Method Efficiency Metrics

*Yield for boronate ester intermediate.

Key Observations

-

Two-Step Synthesis : Highest yield and purity, ideal for industrial applications.

-

Catalytic Method : Best for rapid small-scale synthesis despite moderate yield.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy (IR)

Strong absorption at 1711 cm⁻¹ (C=O stretch) and 1223 cm⁻¹ (C-O-C).

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-phenoxyacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amide derivatives.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Alkyl halides, acyl chlorides; reactions often occur in the presence of a base such as pyridine or triethylamine.

Major Products Formed

Oxidation: Oxidized amide derivatives.

Reduction: Reduced amide derivatives.

Substitution: Substituted phenoxyacetamide derivatives.

Scientific Research Applications

N-tert-butyl-2-phenoxyacetamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Observations :

- Electron-Withdrawing Groups : The fluorine atom in and the chloro group in increase electrophilicity, enhancing reactivity in substitution reactions.

- Phenoxy vs. Oxo: The phenoxy group in the target compound offers resonance stabilization, while the oxo group in introduces a ketone, altering hydrogen-bonding capacity.

Key Observations :

- Efficiency : MCRs () achieve high yields (95%), making them preferable for complex analogs.

- Catalytic Systems : Rhodium catalysts () enable diverse functionalization but require stringent conditions.

- Safety : Chloroacetamide synthesis () involves hazardous reagents, necessitating controlled handling.

Physicochemical Properties

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for high-purity preparation of N-tert-butyl-2-phenoxyacetamide?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution and amidation. For example:

Phenoxyacetic acid activation : React phenoxyacetic acid with thionyl chloride (SOCl₂) to form phenoxyacetyl chloride.

Amidation : Treat tert-butylamine with the activated acid in anhydrous dichloromethane (DCM) under nitrogen atmosphere.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via ¹H/¹³C NMR (e.g., tert-butyl group resonance at δ ~1.3 ppm) .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Approach :

- Solvent Screening : Systematically test solubility in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., hexane) using UV-Vis spectroscopy or gravimetric analysis.

- Temperature Dependence : Measure solubility at 25°C vs. 40°C to assess thermodynamic parameters (e.g., van’t Hoff plots).

- Crystallinity Analysis : Use X-ray diffraction (XRD) to correlate polymorphic forms with solubility discrepancies .

Advanced Research Questions

Q. What mechanistic insights guide the optimization of this compound’s bioactivity in enzyme inhibition assays?

- Experimental Design :

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target enzymes (e.g., cytochrome P450).

- Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive).

- SAR Modifications : Introduce substituents (e.g., halogens at the phenyl ring) and compare IC₅₀ values to establish structure-activity relationships .

Q. How can researchers address conflicting toxicity profiles reported for this compound in in vitro vs. in vivo models?

- Analytical Workflow :

Metabolite Profiling : Identify metabolites via LC-MS/MS after hepatic microsomal incubation.

Toxicogenomics : Compare gene expression (e.g., CYP3A4, GST) in cell lines vs. rodent liver tissue.

Dose-Response Modeling : Use Hill equation fits to reconcile discrepancies between acute (in vitro) and chronic (in vivo) toxicity thresholds .

Data-Driven Analysis

Q. What spectroscopic techniques are most reliable for characterizing this compound’s stability under thermal stress?

- Methodology :

- Thermogravimetric Analysis (TGA) : Monitor decomposition onset temperature (e.g., >200°C).

- FT-IR Spectroscopy : Track carbonyl (C=O) peak shifts (1700–1750 cm⁻¹) during degradation.

- NMR Stability Studies : Compare spectra before/after heating to detect structural rearrangements .

Conflict Resolution in Experimental Data

Q. How should researchers interpret variability in reported logP values for this compound?

- Resolution Strategies :

- Experimental Validation : Use shake-flask method (octanol/water partitioning) with HPLC quantification.

- Computational Cross-Check : Compare results from software (e.g., ChemAxon, ACD/Labs) with experimental data.

- Structural Factors : Assess tert-butyl group’s steric effects on hydrophobicity .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.